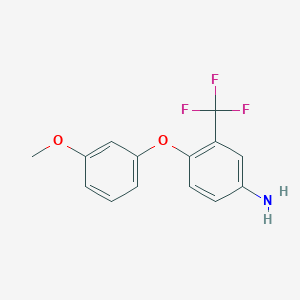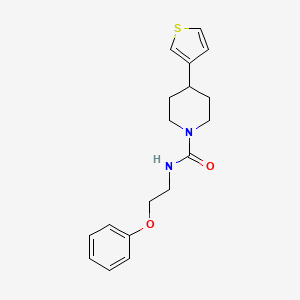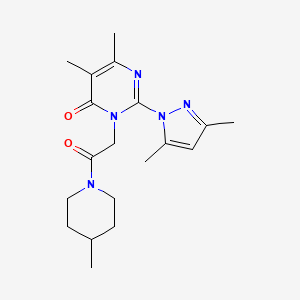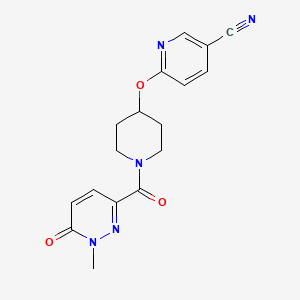![molecular formula C16H16N2O4S B2378102 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid CAS No. 2287323-33-3](/img/structure/B2378102.png)
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound A' and has been found to possess various biological activities, making it a promising candidate for several applications.
作用机制
The mechanism of action of compound A is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation and cancer. Additionally, it exhibits anti-oxidant properties by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
One of the advantages of using compound A in lab experiments is its ability to modulate the immune system and exhibit anti-inflammatory properties. This makes it a potential candidate for the development of new drugs for various immune-related diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on compound A. One area of interest is its potential use in the treatment of cancer. It has been shown to exhibit anti-cancer properties in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its use in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects, and further studies are needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential use in the development of new drugs for various diseases.
In conclusion, 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a promising compound that exhibits various biological activities. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a potential candidate for the development of new drugs for various diseases. Further research is needed to determine its efficacy and potential use in the treatment of various diseases.
合成方法
The synthesis of 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid involves several steps. The starting material is pyridine-2-thiol, which is reacted with 3-bromo-propionic acid to form 3-bromo-propionyl pyridine-2-thiol. This intermediate is then reacted with phenyl isocyanate to form 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]thio-propanoic acid. Finally, this compound is oxidized using hydrogen peroxide to yield 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid.
科学研究应用
Compound A has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate the immune system and exhibit neuroprotective effects. These properties make it a potential candidate for the development of new drugs for various diseases.
属性
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(20)8-10-23-15-13(7-4-9-17-15)18-16(21)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXXQRZHOABPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)
![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)